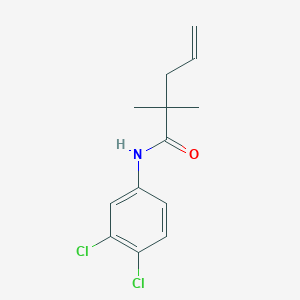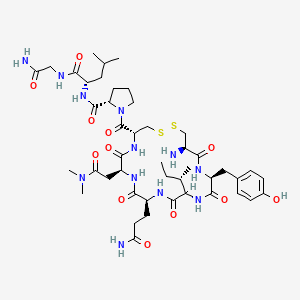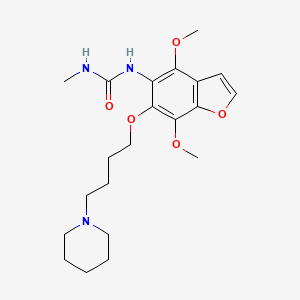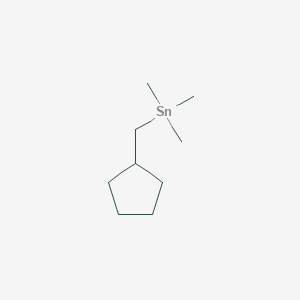![molecular formula C35H49N7O14S2 B14458318 7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72208-31-2](/img/structure/B14458318.png)
7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol is a complex organic compound known for its vibrant color properties and its applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in dyeing processes and has significant applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological tissues to study cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The mechanism of action of this compound primarily involves its interaction with other molecules through its azo groups and hydroxyl groups. The azo groups can participate in electron transfer reactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can affect the compound’s solubility, stability, and reactivity, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Hydroxy-2-quinolones
- Vanillin
Comparison
Compared to similar compounds, 7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol stands out due to its unique combination of azo and hydroxyl groups, which provide it with distinctive color properties and reactivity. Its ability to form stable complexes with various molecules makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
72208-31-2 |
|---|---|
Molekularformel |
C35H49N7O14S2 |
Molekulargewicht |
855.9 g/mol |
IUPAC-Name |
7-amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C23H19N5O8S2.2C6H15NO3/c1-36-20-12-16(26-25-15-3-2-4-17(11-15)37(30,31)32)6-8-19(20)27-28-22-21(38(33,34)35)10-13-9-14(24)5-7-18(13)23(22)29;2*8-4-1-7(2-5-9)3-6-10/h2-12,29H,24H2,1H3,(H,30,31,32)(H,33,34,35);2*8-10H,1-6H2 |
InChI-Schlüssel |
RNXYOGUSGIPWGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)

![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)

![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)



![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)



![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
